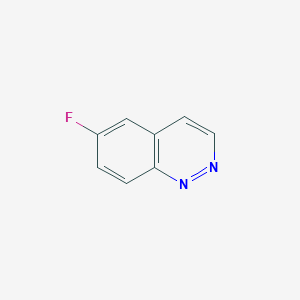

6-Fluorocinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNVCGBQOGOPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666613 | |

| Record name | 6-Fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-73-2 | |

| Record name | 6-Fluorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Fluorocinnoline from Fluorinated Precursors

Introduction: The Significance of 6-Fluorocinnoline in Modern Drug Discovery

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, this compound represents a key building block for the development of novel therapeutics. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a focus on the utilization of fluorinated precursors. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers in their synthetic endeavors.

Strategic Approaches to the Cinnoline Core: A Mechanistic Overview

The synthesis of the cinnoline ring system predominantly relies on the formation of a nitrogen-nitrogen bond followed by or concurrent with an intramolecular cyclization. The choice of the synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final product. For the synthesis of this compound, the strategic placement of the fluorine atom on the precursor is paramount.

Core Synthetic Strategies for Cinnoline Formation

Several classical methods have been established for the synthesis of cinnolines, each with its own advantages and limitations.[5][6] These can be broadly categorized as:

-

The Richter Synthesis: This method involves the diazotization of an o-aminophenylalkyne, which then undergoes an intramolecular cyclization.[6]

-

The Widman-Stoermer Synthesis: This approach utilizes the diazotization of an α-vinyl-aniline, followed by an intramolecular cyclization.[6][7]

-

The Borsche Cinnoline Synthesis: This is a variation that often involves the cyclization of arylhydrazones derived from α-keto acids or esters.

For the specific synthesis of this compound, the most direct and widely applicable methods involve the cyclization of appropriately substituted fluorinated anilines.

Synthetic Pathway I: The Widman-Stoermer Synthesis from a Fluorinated α-Vinyl Aniline

The Widman-Stoermer synthesis is a powerful tool for the construction of the cinnoline nucleus.[7] The key to this approach for synthesizing this compound is the preparation of a suitable fluorinated α-vinyl aniline precursor.

Logical Flow of the Widman-Stoermer Synthesis

Caption: Workflow of the Widman-Stoermer synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the 2-Amino-4-fluorophenyl Vinyl Precursor

The synthesis of the key α-vinyl aniline intermediate can be achieved through several routes. A common approach starts from a readily available fluorinated acetophenone.

-

Nitration of a Fluorinated Phenylacetic Acid Derivative: Begin with a suitable fluorinated starting material such as 4-fluorophenylacetic acid. Nitration under standard conditions (e.g., HNO₃/H₂SO₄) will predominantly yield the 4-fluoro-2-nitrophenylacetic acid.

-

Conversion to the α-Keto Ester: The resulting acid is then converted to its corresponding ester (e.g., via Fischer esterification) and subsequently subjected to a condensation reaction (e.g., Claisen condensation) to introduce the second carbonyl group, forming an α-keto ester.

-

Formation of the Vinyl Group: The α-keto ester can be converted to the corresponding vinyl derivative through a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

-

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/HCl) to afford the 2-amino-4-fluorophenyl vinyl precursor.

Step 2: Diazotization and Intramolecular Cyclization

-

Diazotization: The 2-amino-4-fluorophenyl vinyl precursor (1 equivalent) is dissolved in a suitable acidic medium, typically a mixture of concentrated hydrochloric acid and water, and cooled to 0-5 °C in an ice bath.[8] A cold aqueous solution of sodium nitrite (1-1.2 equivalents) is added dropwise while maintaining the low temperature.[9] The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Intramolecular Cyclization: The reaction mixture containing the diazonium salt is allowed to slowly warm to room temperature. The intramolecular cyclization typically proceeds spontaneously as the temperature rises.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthetic Pathway II: The Richter Synthesis from a Fluorinated o-Aminophenylalkyne

The Richter synthesis provides an alternative and effective route to the cinnoline core.[6] This pathway is particularly useful if the corresponding fluorinated o-aminophenylalkyne precursor is readily accessible.

Mechanistic Rationale of the Richter Synthesis

Caption: Key stages of the Richter synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of 2-Amino-4-fluorophenylacetylene

-

Sonogashira Coupling: A common method to prepare the required precursor is the Sonogashira coupling of a protected acetylene (e.g., trimethylsilylacetylene) with a suitable di-halogenated fluorinated benzene (e.g., 1-bromo-2-iodo-4-fluorobenzene).

-

Amine Installation: The second halogen can then be converted to an amino group via a Buchwald-Hartwig amination or a similar nitrogen-insertion reaction.

-

Deprotection: The protecting group on the acetylene is then removed (e.g., using a mild base like K₂CO₃ in methanol for a silyl group) to yield 2-amino-4-fluorophenylacetylene.

Step 2: Diazotization and Cyclization

-

Diazotization: 2-Amino-4-fluorophenylacetylene (1 equivalent) is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1-1.2 equivalents) is added dropwise.

-

Cyclization: The reaction mixture is then gently warmed. The cyclization to form the 4-hydroxy-6-fluorocinnoline intermediate often occurs readily.

-

Reductive Dehydroxylation: The resulting 4-hydroxy-6-fluorocinnoline can be converted to this compound through a two-step process: first, chlorination of the hydroxyl group (e.g., using POCl₃), followed by reductive dehalogenation (e.g., using H₂/Pd-C).

Quantitative Data Summary

| Synthetic Route | Key Precursor | Typical Reagents | Yield Range (%) | Key Advantages |

| Widman-Stoermer | 2-Amino-4-fluorophenyl vinyl derivative | NaNO₂, HCl | 60-80% | Good yields, direct formation of the aromatic cinnoline. |

| Richter | 2-Amino-4-fluorophenylacetylene | NaNO₂, H₂SO₄; POCl₃; H₂/Pd-C | 40-60% (multi-step) | Utilizes readily available alkyne coupling chemistry. |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented named reactions in heterocyclic chemistry.[5][6][7] The successful synthesis of this compound via these routes can be validated at each step through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the fluorinated precursors and the final this compound. The characteristic shifts and coupling constants of the fluorine atom provide unambiguous evidence of its incorporation and position.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the final product.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized this compound, thereby validating the experimental outcome.

Conclusion: Paving the Way for Novel Fluorinated Therapeutics

The synthesis of this compound from fluorinated precursors is a critical step in the development of new drug candidates. The Widman-Stoermer and Richter syntheses offer reliable and versatile pathways to this important heterocyclic core. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access this compound and its derivatives, opening up new avenues for the design and discovery of next-generation therapeutics. The strategic application of these synthetic methods, coupled with rigorous analytical validation, will continue to drive innovation in medicinal chemistry.

References

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Balova, I. A., & Kiselyov, A. S. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3739. [Link]

-

Cinnoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Concise Review on Cinnolines. (2020). Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

-

Synthetic Routes. (n.d.). Cognito. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation, 4(5), 100472. [Link]

-

Gershon, H., Clarke, D. D., & Muriel, M. (1998). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Fluorine Chemistry, 89(1), 11-14. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8399. [Link]

- Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. (2014).

-

Widman-Stoermer Synthesis. (n.d.). Merck Index. [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). Turkish Journal of Chemistry, 47(5), 1011-1030. [Link]

-

Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (2021). Nature Communications, 12(1), 6463. [Link]

-

One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2007). Synthetic Communications, 37(13), 2217-2223. [Link]

-

Engineering Fluorine into Verticillins (Epipolythiodioxopiperazine Alkaloids) via Precursor-Directed Biosynthesis. (2019). Organic Letters, 21(20), 8269–8273. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. innovativejournal.in [innovativejournal.in]

- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. Widman-Stoermer Synthesis [drugfuture.com]

- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 10. Engineering Fluorine into Verticillins (Epipolythiodioxopiperazine Alkaloids) via Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluorocinnoline: A Technical Guide to Its Predicted Chemical Properties and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties and reactivity profile of 6-fluorocinnoline. Due to a notable scarcity of dedicated literature on this specific isomer, this document synthesizes information from the well-established chemistry of the parent cinnoline scaffold and the known electronic effects of fluorine substitution in heteroaromatic systems. The content herein is intended to serve as an authoritative, predictive resource for researchers, offering insights into the molecule's likely physicochemical characteristics, synthetic accessibility, and behavior in key organic transformations. This guide aims to bridge the current knowledge gap and stimulate further experimental investigation into this promising, yet underexplored, chemical entity.

Introduction: The Cinnoline Scaffold and the Strategic Role of Fluorine

The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, is a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and CNS-modulating effects. The strategic incorporation of a fluorine atom, a cornerstone of modern drug design, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can influence:

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3]

-

Lipophilicity and Permeability: Enhancing membrane permeability and oral bioavailability.[2]

-

Binding Affinity: Modulating pKa of nearby functional groups and participating in favorable protein-ligand interactions.[1]

-

Conformational Preferences: Influencing the molecule's three-dimensional shape to favor a bioactive conformation.[2]

This guide focuses on the predicted properties of this compound, an isomer where the fluorine atom is positioned on the benzene ring of the cinnoline nucleus.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The introduction of a fluorine atom at the 6-position is expected to influence several key physicochemical parameters.

| Property | Predicted Value/Trend for this compound | Rationale |

| Molecular Formula | C₈H₅FN₂ | Based on chemical structure.[4] |

| Molecular Weight | 148.14 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a solid at room temperature with a moderate to high melting point. | Aromatic, planar structure with potential for intermolecular interactions. |

| Boiling Point | Higher than non-fluorinated cinnoline. | Increased polarity and dipole moment due to the C-F bond. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents). | The fluorine atom may slightly increase aqueous solubility compared to cinnoline, but the aromatic core dominates. |

| logP | Higher than cinnoline. | Fluorine is a lipophilic substituent. |

| pKa | Lower than cinnoline. | The electron-withdrawing nature of fluorine will decrease the basicity of the pyridazine nitrogens. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following are predicted key features in its spectra.

-

¹H NMR: The proton spectrum will be complex due to spin-spin coupling between protons and with the fluorine atom. Protons on the benzene ring will exhibit characteristic ¹H-¹⁹F coupling constants (JHF). The chemical shifts will be influenced by the electron-withdrawing nature of both the pyridazine ring and the fluorine atom.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the benzene ring will be significantly affected by the fluorine substituent.

-

¹⁹F NMR: This will be the most informative technique for confirming the presence and position of the fluorine atom. A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.[5][6] The signal will be split by neighboring protons.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching frequencies for the aromatic protons above 3000 cm⁻¹.[7] A strong C-F stretching absorption is anticipated in the 1250-1000 cm⁻¹ region.[7] Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ range.[8][9]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 148.0437, corresponding to the exact mass of C₈H₅FN₂.[4]

Synthesis of this compound: Plausible Synthetic Strategies

While a specific, documented synthesis for this compound is not readily found, established methods for cinnoline synthesis can be adapted.[10] The most common and versatile approaches involve the cyclization of appropriately substituted phenyl precursors.

The Richter Cinnoline Synthesis

A plausible route would be a modification of the Richter synthesis, starting from a fluorinated aniline derivative.

Workflow: Modified Richter Synthesis for this compound

Caption: Predicted synthetic pathway to this compound via a modified Richter synthesis.

Protocol:

-

Starting Material: The synthesis would commence with 4-fluoro-2-vinylaniline.

-

Diazotization: The amino group of 4-fluoro-2-vinylaniline would be treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyclization: The resulting diazonium salt is expected to undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the vinyl substituent to form the cinnoline ring system, yielding this compound.

Other Potential Synthetic Routes

-

From Fluorinated Phenylhydrazones: Cyclization of α,β-unsaturated carbonyl compounds' phenylhydrazones derived from 4-fluorophenylhydrazine could also be a viable route.

-

Late-Stage Fluorination: While more challenging, late-stage fluorination of a pre-formed cinnoline derivative (e.g., 6-aminocinnoline via a Sandmeyer-type reaction or direct electrophilic fluorination) could be explored, though regioselectivity might be an issue.

Predicted Reactivity Profile of this compound

The reactivity of this compound will be governed by the interplay of the electron-deficient pyridazine ring and the electronic effects of the fluorine substituent on the benzene ring.

Electrophilic Aromatic Substitution (SEAr)

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridazine nitrogens.[1] Any electrophilic attack is predicted to occur on the benzene ring.

The fluorine atom at the 6-position is an ortho-, para-directing group, albeit a deactivating one. Therefore, electrophilic substitution is expected to occur at positions 5 and 7.

Predicted Regioselectivity in SEAr of this compound

Caption: Predicted outcomes of electrophilic aromatic substitution on this compound.

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 6-fluoro-5-nitrocinnoline and 6-fluoro-7-nitrocinnoline.

-

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst is expected to follow the same regiochemical preference.[11]

-

Friedel-Crafts Reactions: These reactions are likely to be challenging due to the deactivated nature of the ring system and potential complexation of the Lewis acid catalyst with the pyridazine nitrogens.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions (especially when activated by electron-withdrawing groups), can be displaced by strong nucleophiles.[12][13]

However, for the fluorine at C-6 to be readily displaced, activation by an electron-withdrawing group at an ortho or para position (relative to the fluorine) would be necessary. In the absence of such a group, harsh reaction conditions would likely be required. Nucleophilic attack is also possible on the pyridazine ring, particularly at positions activated by the ring nitrogens.

N-Oxidation and N-Alkylation

The nitrogen atoms of the pyridazine ring are nucleophilic and can react with electrophiles.

-

N-Oxidation: Treatment with a peroxy acid (e.g., m-CPBA) is expected to form the corresponding N-oxides. Oxidation could potentially occur at either N-1 or N-2, and the regioselectivity would be influenced by steric and electronic factors.

-

N-Alkylation: Reaction with alkyl halides would lead to the formation of cinnolinium salts.

Cycloaddition Reactions

The cinnoline system contains both diene and dienophile character and could potentially participate in cycloaddition reactions, although the aromaticity of the system makes this less favorable than in non-aromatic systems.[14][15] Photochemical conditions or the use of highly reactive dienophiles/dienes might be necessary to promote such transformations.[16]

Applications in Drug Discovery and Materials Science

Given the established importance of both the cinnoline scaffold and fluorine in medicinal chemistry, this compound represents a valuable, yet underutilized, building block. Its predicted properties suggest potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where the fluorine atom can be used to fine-tune potency, selectivity, and pharmacokinetic profiles.[3]

-

Agrochemicals: As a core structure for new herbicides and pesticides.

-

Materials Science: As a component in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials where the electronic properties of the fluorinated heteroaromatic system can be exploited.

Conclusion

This compound stands as a molecule of significant synthetic and medicinal potential, largely inferred from the well-documented chemistry of its parent heterocycle and the predictable influence of fluorination. This guide has aimed to provide a robust, predictive framework for its chemical properties and reactivity, highlighting plausible synthetic routes and reaction pathways. It is our hope that this technical overview will serve as a catalyst for further experimental exploration, ultimately unlocking the full potential of this intriguing fluorinated heterocycle for the scientific community.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

(2018). Methods for the synthesis of cinnolines (Review). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (A representative review on the topic, not directly from the search results but contextually relevant).

-

NIST. (n.d.). Cinnoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Rodionov, P. P., & Furin, G. G. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 47(3), 361–434. Retrieved from [Link]

-

(2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Cycloaddition Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

(2024). Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed Central. (2020). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

-

Leah4sci. (2024). Electrophilic Aromatic Substitution (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]

-

OpenStax. (2023). 30.5 Cycloaddition Reactions. Retrieved from [Link]

-

Khan Academy. (n.d.). IR spectra practice. Retrieved from [Link]

-

University of Alberta. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Google Patents. (n.d.). US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids.

-

The Organic Chemistry Tutor. (2017). The Basics of Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Chad's Prep. (2018). 16.6 Cycloaddition Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

ResearchGate. (n.d.). Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via.... Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Retrieved from [Link]

-

ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. m.youtube.com [m.youtube.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

- 16. Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Fluorocinnoline

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 6-Fluorocinnoline, a fluorinated derivative of the cinnoline scaffold, presents a molecule of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes established principles of spectroscopic interpretation for fluorinated aromatic and heterocyclic compounds to present a robust, predicted dataset. This approach not only offers a valuable reference for the characterization of this compound but also serves as a methodological framework for the analysis of related novel compounds.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the nitrogen atoms and the fluorine substituent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 9.2 - 9.4 | d | JH3-H4 = 5.0 - 6.0 |

| H-4 | 7.8 - 8.0 | d | JH4-H3 = 5.0 - 6.0 |

| H-5 | 7.6 - 7.8 | dd | JH5-H7 ≈ 2.5, JH5-F6 ≈ 9.0 |

| H-7 | 8.0 - 8.2 | dd | JH7-H5 ≈ 2.5, JH7-H8 = 9.0 |

| H-8 | 7.7 - 7.9 | d | JH8-H7 = 9.0 |

Rationale Behind Predictions

The chemical shifts of protons in aromatic systems are significantly influenced by electron density and anisotropic effects.[1] In this compound, the protons on the pyridazine ring (H-3 and H-4) are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, resulting in downfield chemical shifts. The protons on the fluorinated benzene ring (H-5, H-7, and H-8) will have their chemical shifts modulated by the electron-withdrawing fluorine atom. Specifically, H-5 and H-7, being ortho and para to the fluorine respectively, will experience notable coupling to the fluorine nucleus, resulting in doublet of doublets splitting patterns. The magnitude of through-space and through-bond H-F coupling is a critical parameter in structural assignment.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound will be the carbon-fluorine couplings, which can be observed over one or more bonds.[3][4]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, ²JCF, ³JCF in Hz) |

| C-3 | 145 - 150 | s | - |

| C-4 | 125 - 130 | s | - |

| C-4a | 128 - 132 | d | ³JCF ≈ 5 - 10 |

| C-5 | 115 - 120 | d | ²JCF ≈ 20 - 25 |

| C-6 | 160 - 165 | d | ¹JCF ≈ 240 - 260 |

| C-7 | 110 - 115 | d | ²JCF ≈ 20 - 25 |

| C-8 | 130 - 135 | s | - |

| C-8a | 150 - 155 | d | ³JCF ≈ 5 - 10 |

Causality in Experimental Choices

When acquiring ¹³C NMR spectra for fluorinated compounds, it is standard practice to use proton decoupling. This simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings. The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of a fluorine-bearing carbon.[5] Longer-range C-F couplings (²JCF, ³JCF) provide valuable information for assigning the remaining carbon signals.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1620 | Medium | C=N stretching (cinnoline ring) |

| 1450 - 1580 | Strong, multiple bands | Aromatic C=C stretching |

| 1200 - 1250 | Strong | C-F stretching |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of IR Data

The presence of sharp peaks in the 3050-3100 cm⁻¹ region is characteristic of aromatic C-H stretching vibrations. The strong absorptions between 1450 and 1580 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings. A particularly strong absorption is anticipated in the 1200-1250 cm⁻¹ range, which is a hallmark of the C-F stretching vibration.[8] The exact positions of the C-H out-of-plane bending vibrations can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure.[10][11]

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 148 | [M]⁺˙ (Molecular Ion) |

| 120 | [M - N₂]⁺˙ |

| 93 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Predicted Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound.

The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion at m/z 148. A characteristic fragmentation pathway for cinnoline derivatives is the loss of a neutral nitrogen molecule (N₂) to form a stable benzocyclobutadiene-type radical cation.[12] Subsequent fragmentation could involve the loss of acetylene (C₂H₂) and hydrogen fluoride (HF) to yield the observed smaller fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy (¹H and ¹³C)

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary compared to the ¹H experiment due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Reference the chemical shifts to the internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

Caption: Workflow for FTIR-ATR data acquisition.

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum. The data is typically presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[13]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a gas chromatography (GC) inlet or by direct infusion.

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Data Acquisition: Detect the ions and record the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, we have constructed a comprehensive dataset that will be invaluable for the identification and characterization of this and related fluorinated cinnoline derivatives. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, thereby upholding the principles of scientific integrity and enabling the accelerated progress of research and development in medicinal chemistry and materials science.

References

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 239-246.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Reich, H. J. (n.d.). Fluorine NMR. University of Wisconsin-Madison. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Ren, Y., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9573–9579. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-spectroscopy/guide-to-ft-ir-spectroscopy.html]([Link] spectroscopy.html)

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Perras, F. A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie (International ed. in English), 61(12), e202116231. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Harvard University. Retrieved from [Link]

-

Hope, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12791–12799. [Link]

-

Wleklinski, M., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical chemistry, 91(17), 11338–11345. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]

-

Bruker. (n.d.). Basic NMR Experiments. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum" [Video]. YouTube. [Link]

-

Power, M. A., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(10), 2896–2905. [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

- Akasaka, K., & Williamson, M. P. (Eds.). (2011). Experimental Approaches of NMR Spectroscopy. Springer.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shift differences for c-P6[b6]·T6 Q (in ppm). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, May 31). Intensity and Shape of Infrared Signals; Analyzing IR Spectra [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Solubility and Stability Profiling of 6-Fluorocinnoline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 6-Fluorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines authoritative, step-by-step protocols for determining both kinetic and thermodynamic solubility in common organic solvents, as well as for evaluating solution-state stability and forced degradation pathways. The methodologies are grounded in industry best practices and aligned with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory relevance. The causality behind experimental choices is explained, empowering researchers to not only generate robust data but also to understand its implications for preclinical and formulation development.

Introduction: The Significance of this compound

Cinnoline, a bicyclic aromatic N-heterocycle, and its derivatives are recognized for their versatile biological activities, including potential anticancer, antimicrobial, and antihypertensive properties.[1][2] The introduction of a fluorine atom at the 6-position of the cinnoline scaffold is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, membrane permeability, and target-binding affinity. This compound, therefore, represents a scaffold with significant potential in drug discovery programs.

However, the successful progression of any new chemical entity (NCE) is fundamentally dependent on its physicochemical characteristics.[3][4] Poor solubility can severely limit bioavailability and lead to unreliable results in biological assays, while chemical instability can compromise a product's safety, efficacy, and shelf-life.[3][5] This guide provides the necessary experimental framework to de-risk this compound or similar NCEs by thoroughly characterizing these critical attributes early in the development lifecycle.[4][6]

Solubility Assessment: A Phased Approach

Solubility dictates a compound's ability to be absorbed and distributed in vivo and is a critical parameter for formulation development.[3][7] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is typically used for high-throughput screening in early discovery, while thermodynamic solubility provides the definitive "gold standard" value required for later-stage development.[8][9]

Foundational Insights from the Cinnoline Scaffold

The parent molecule, cinnoline, is a pale yellow solid that is noted to be soluble in polar organic solvents like ethanol and methanol, with poor solubility in non-polar solvents such as hexane.[1][10] The introduction of a fluorine atom in this compound is expected to increase its lipophilicity, potentially altering this profile. A systematic evaluation across a panel of common laboratory solvents is therefore essential.

Experimental Workflow for Solubility Determination

The logical flow of solubility assessment progresses from a rapid, early-stage screen to a more rigorous, resource-intensive measurement for promising candidates.

Caption: Workflow for Solubility Assessment of this compound.

Protocol 1: Kinetic Solubility Assay in Organic Solvents

Rationale: This high-throughput method is designed to quickly identify solubility liabilities in early discovery.[9][11] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into a different solvent system.[4] This mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Solvent Panel Selection: Select a panel of common organic solvents relevant to your laboratory workflows (e.g., Acetonitrile, Ethanol, Methanol, Tetrahydrofuran, Dichloromethane).

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

-

Solvent Addition: Add 198 µL of the respective organic solvent to each well. This creates a final compound concentration of 100 µM with 1% DMSO co-solvent.

-

Incubation: Seal the plate and shake at room temperature (~25°C) for 2 hours, protected from light.

-

Measurement: Analyze the plate using a nephelometer or plate reader capable of measuring turbidity (light scattering) at a wavelength such as 620 nm.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed relative to solvent-only controls is defined as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Rationale: This is the gold-standard method for determining the true equilibrium solubility of a compound.[3] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period, providing definitive data for formulation and preclinical studies.[8][12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes. Carefully collect the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.45 µm chemically compatible filter (e.g., PTFE).

-

Quantification: Prepare a dilution series of the supernatant in the appropriate mobile phase. Quantify the concentration of this compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

-

Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or mM.

| Solvent | Solvent Polarity Index | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | N/A (Stock Solvent) | [Enter Experimental Data] |

| N,N-Dimethylformamide (DMF) | 6.4 | [Enter Experimental Data] | [Enter Experimental Data] |

| Methanol | 5.1 | [Enter Experimental Data] | [Enter Experimental Data] |

| Acetonitrile (ACN) | 5.8 | [Enter Experimental Data] | [Enter Experimental Data] |

| Ethanol | 4.3 | [Enter Experimental Data] | [Enter Experimental Data] |

| Tetrahydrofuran (THF) | 4.0 | [Enter Experimental Data] | [Enter Experimental Data] |

| Dichloromethane (DCM) | 3.1 | [Enter Experimental Data] | [Enter Experimental Data] |

| Toluene | 2.4 | [Enter Experimental Data] | [Enter Experimental Data] |

| Hexane | 0.1 | [Enter Experimental Data] | [Enter Experimental Data] |

| Table 1: Template for Summarizing Solubility Data for this compound. |

Chemical Stability Evaluation

Assessing chemical stability is crucial for defining appropriate storage conditions for stock solutions and for understanding potential degradation pathways that could impact safety and efficacy.[6][13][14][15] This involves both evaluating stability in solution under standard storage conditions and performing forced degradation studies to identify potential liabilities under stress.[16][17]

Experimental Workflow for Stability Assessment

The stability assessment workflow is designed to first ensure the integrity of laboratory stock solutions and then to proactively identify potential degradation products under harsh conditions.

Caption: Workflow for Chemical Stability Assessment of this compound.

Protocol 3: Solution Stability in Organic Solvents

Rationale: This study determines the shelf-life of stock solutions under typical laboratory storage conditions.[13] It is essential for ensuring the concentration of dosing solutions is accurate over the course of an experiment.

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a relevant concentration (e.g., 1 mM) in the desired organic solvents (e.g., DMSO, Acetonitrile).

-

Storage Conditions: Aliquot the solutions into separate vials for each time point and store them under a matrix of conditions:

-

Room Temperature (~25°C), exposed to light

-

Room Temperature (~25°C), protected from light

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

-

Time Points: Define appropriate time points for analysis, such as 0, 24 hours, 72 hours, 7 days, and 30 days.

-

Analysis: At each time point, analyze the samples using a validated HPLC-UV method. The peak area of the this compound peak is compared to the peak area at T=0.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point. A compound is often considered stable if the amount remaining is ≥95%.

Protocol 4: Forced Degradation (Stress Testing)

Rationale: As outlined in ICH guideline Q1A(R2), forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[16][18][19] The goal is to achieve modest degradation (5-20%) to reveal the primary degradation pathways without destroying the molecule entirely.[14][16]

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Expose the compound to the following conditions in separate experiments:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.[14] If no degradation occurs, repeat with 1 M HCl.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 8 hours.[14] If no degradation occurs, repeat with 1 M NaOH.

-

Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours, protected from light.[14]

-

Thermal Degradation: Store the stock solution at 80°C for 48 hours. Also, test the solid compound under the same conditions.[14]

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] A control sample should be stored in the dark.

-

-

Sample Quenching: For acid/base hydrolysis, neutralize the samples before analysis.

-

Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

-

Data Reporting: Report the percentage of parent compound remaining and the relative peak areas of any major degradation products formed under each stress condition.

| Stress Condition | Conditions | % Parent Remaining | Relative Retention Time (RRT) of Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Enter Data] | [Enter Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | [Enter Data] | [Enter Data] |

| Oxidation | 3% H₂O₂, RT, 12h | [Enter Data] | [Enter Data] |

| Thermal (Solution) | 80°C, 48h | [Enter Data] | [Enter Data] |

| Photolytic (Solution) | ICH Q1B | [Enter Data] | [Enter Data] |

| Table 2: Template for Summarizing Forced Degradation Data for this compound. |

Conclusion

The protocols detailed in this guide provide a robust and systematic approach for characterizing the solubility and stability of this compound. By generating this critical data early, research and development teams can make informed decisions, mitigate risks associated with poor physicochemical properties, and accelerate the progression of promising drug candidates. Adherence to these standardized, authoritative methods ensures the generation of high-quality, reproducible data suitable for internal decision-making and future regulatory submissions.

References

- Vertex AI Search. (n.d.). Cinnoline - Solubility of Things.

- Vertex AI Search. (n.d.). Benzo[c]cinnoline - Solubility of Things.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Vertex AI Search. (n.d.). Solution Stability Testing.

- Stanovnik, B. (n.d.). 6.1.2. Cinnolines.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Benchchem. (2025). Overcoming poor solubility of 2-Chlorobenzo[c]cinnoline in organic solvents.

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Benchchem. (2025). Application Notes and Protocols for Compound Stability Testing.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Benchchem. (2025). A,6 solubility and stability testing.

- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.

- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

- Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives.

- Pharmaceutical Technology. (2020). Defining Drug Stability with Dissolution Testing.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 7. pharmtech.com [pharmtech.com]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. testinglab.com [testinglab.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. www3.paho.org [www3.paho.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. onyxipca.com [onyxipca.com]

A Theoretical and Computational Guide to 6-Fluorocinnoline: Molecular Properties and Spectroscopic Insights

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science for their diverse biological activities.[1][2] The introduction of a fluorine atom into such scaffolds can profoundly alter their physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive theoretical framework for the investigation of 6-Fluorocinnoline, a representative fluorinated aza-aromatic compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a detailed protocol for predicting its structural, vibrational, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the design and characterization of novel heterocyclic drug candidates.

Introduction: The Significance of Fluorinated Cinnolines

The cinnoline scaffold, an isomer of quinoline and phthalazine, is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[1]

Despite the potential of fluorinated cinnolines, a comprehensive understanding of their fundamental molecular properties is often a prerequisite for rational drug design. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these properties before embarking on extensive synthetic and experimental work.[5] This guide establishes a robust computational workflow for the in-depth characterization of this compound, providing a blueprint for the study of other substituted cinnoline derivatives.

Computational Methodology: A Self-Validating System

The cornerstone of reliable computational research is a well-defined and validated methodology. The protocols outlined below are based on widely accepted practices for the study of aza-aromatic and fluorinated organic molecules, ensuring a high degree of confidence in the predicted results.

Geometry Optimization: Establishing the Ground State

The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its lowest energy conformation.

-

Rationale for Method Selection: Density Functional Theory (DFT) provides an excellent balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries of a wide range of organic compounds, including heterocyclic systems.[5][6]

-

Basis Set Justification: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately describing the behavior of lone pairs and regions of space far from the nuclei, while the polarization functions ("(d,p)") account for the non-spherical nature of electron clouds in bonded atoms, which is essential for describing the polar C-F bond and the nitrogen lone pairs.[6][7]

Protocol 1: Ground State Geometry Optimization

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Vibrational Analysis: Predicting Spectroscopic Signatures

Vibrational frequency calculations not only confirm the nature of the optimized geometry but also allow for the prediction of infrared (IR) and Raman spectra.

-

Causality Behind the Approach: The calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity and the incomplete treatment of electron correlation. Therefore, a scaling factor is often applied to improve the agreement with experimental data.[5]

Protocol 2: FT-IR and Raman Spectra Simulation

-

Using the optimized geometry from Protocol 1, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Apply a standard scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies.[5]

-

Generate the theoretical FT-IR and Raman spectra from the scaled frequencies and calculated intensities.

Electronic Properties and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity.

-

Significance in Drug Design: The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, which can be crucial for its biological activity.[3][4][8][9] The energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively.

Protocol 3: Frontier Molecular Orbital Analysis

-

Extract the HOMO and LUMO energies from the output of the optimized B3LYP/6-311++G(d,p) calculation.

-

Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

UV-Vis Spectral Simulation

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[10][11][12]

-

Methodological Justification: TD-DFT calculations at the B3LYP/6-311++G(d,p) level provide a reliable prediction of the main absorption bands for organic molecules.[13][14] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental spectra, as solvent polarity can significantly influence electronic transitions.

Protocol 4: UV-Vis Spectrum Simulation

-

Using the optimized ground state geometry, perform a TD-DFT calculation with the B3LYP functional and 6-311++G(d,p) basis set.

-

To simulate the spectrum in a specific solvent (e.g., ethanol or water), incorporate the IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Calculate the lowest 10-20 singlet excited states to cover the relevant UV-Vis range.

-

Plot the calculated excitation energies (converted to wavelength) against the corresponding oscillator strengths to generate the theoretical spectrum.

Predicted Molecular Properties of this compound

The following sections present the predicted properties of this compound based on the computational protocols described above.

Molecular Geometry

The optimized geometry of this compound is predicted to be planar, as expected for an aromatic bicyclic system. The key structural parameters are summarized in Table 1. The C-F bond length is typical for an aryl fluoride. The C-N and N-N bond lengths within the pyridazine ring reflect the aromatic nature of the system.

Table 1: Selected Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C6-F | 1.35 | C5-C6-C7 | 120.5 |

| N1-N2 | 1.33 | C4a-N1-N2 | 118.9 |

| C4-C4a | 1.41 | C3-N2-N1 | 122.3 |

| C6-C7 | 1.38 | C6-C5-C10a | 119.8 |

| C8a-N1 | 1.37 | C5-C6-F | 118.7 |

Note: These values are predictive and based on B3LYP/6-311++G(d,p) calculations. Experimental verification is required.

Diagram 1: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Spectrum

The predicted FT-IR spectrum of this compound is characterized by several key vibrational modes. The C-F stretching vibration is expected to appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while C=C and C=N stretching modes of the aromatic rings are expected in the 1400-1600 cm⁻¹ range.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

| 3080-3050 | Medium | Aromatic C-H stretching |

| 1580 | Strong | C=C aromatic ring stretching |

| 1470 | Strong | C=N stretching |

| 1265 | Very Strong | C-F stretching |

| 830 | Strong | C-H out-of-plane bending |

Note: Frequencies are scaled by 0.961. Assignments are based on potential energy distribution (PED) analysis.

Frontier Molecular Orbitals

The HOMO and LUMO distributions are crucial for understanding the electronic behavior of this compound. The HOMO is predicted to be delocalized primarily over the benzene ring, while the LUMO is concentrated on the nitrogen-containing pyridazine ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.22 |

| ΔE (HOMO-LUMO Gap) | 5.63 |

A HOMO-LUMO gap of 5.63 eV indicates that this compound is a kinetically stable molecule. The negative HOMO energy suggests a moderate ability to donate electrons, while the negative LUMO energy indicates it can act as an electron acceptor.

Diagram 2: HOMO-LUMO Orbitals of this compound

Caption: Energy level diagram of HOMO and LUMO orbitals.

Predicted UV-Vis Absorption Spectrum

The TD-DFT calculations predict two main absorption bands for this compound in the UV region. The most intense band is attributed to a π→π* transition.

Table 4: Predicted Electronic Transitions for this compound (in Ethanol)

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 315 | 0.12 | HOMO → LUMO | π→π |

| 278 | 0.08 | HOMO-1 → LUMO | π→π |

| 230 | 0.25 | HOMO → LUMO+1 | π→π* |

The predicted spectrum suggests that this compound is a colorless compound that absorbs in the UVA and UVB regions.

Workflow and Application in Drug Discovery

The computational workflow presented in this guide provides a systematic approach to characterizing novel heterocyclic compounds.

Diagram 3: Computational Workflow for this compound Analysis

Caption: Workflow for theoretical analysis of this compound.

By applying this workflow, researchers can:

-

Generate Hypotheses: Predict the effects of substitutions on molecular geometry and electronic properties.

-

Guide Synthesis: Prioritize the synthesis of derivatives with desirable electronic or spectroscopic features.

-

Aid in Spectral Interpretation: Assist in the assignment of experimental IR, Raman, and UV-Vis spectra.

-

Inform QSAR Models: The calculated properties (e.g., HOMO/LUMO energies, dipole moment) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.

Conclusion and Future Directions

This technical guide has detailed a comprehensive computational protocol for the theoretical investigation of this compound using DFT and TD-DFT methods. The predicted data on its geometry, vibrational spectra, and electronic properties provide a foundational understanding of this molecule. While these theoretical predictions offer valuable insights, experimental validation remains crucial. Future work should focus on the synthesis of this compound and the experimental measurement of its spectroscopic and physicochemical properties to corroborate and refine these computational models. The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and development of novel cinnoline-based therapeutic agents.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

-

MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5039. Retrieved from [Link]

-

Elsevier. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. Retrieved from [Link]

-

ResearchGate. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2016). Combined experimental and quantum chemical studies on spectroscopic (FT-IR, FT-Raman, UV–Vis, and NMR) and structural characteristics of quinoline-5-carboxaldehyde. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

-